![molecular formula C13H8ClNO B8707235 8-Chloro-dibenz[b,f]-[1,4]oxazepine](/img/structure/B8707235.png)
8-Chloro-dibenz[b,f]-[1,4]oxazepine
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Overview
Description
8-Chloro-dibenz[b,f]-[1,4]oxazepine is a useful research compound. Its molecular formula is C13H8ClNO and its molecular weight is 229.66 g/mol. The purity is usually 95%.
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Scientific Research Applications
Pharmacological Applications
8-Chloro-dibenz[b,f]-[1,4]oxazepine has been investigated for its potential therapeutic effects on various receptor systems, particularly in the context of psychiatric disorders and pain management.
Receptor Selectivity and Ligand Activity
Research indicates that derivatives of dibenz[b,f]-[1,4]oxazepine exhibit varying affinities for histamine receptors, specifically the H1 and H4 receptors. For instance, a study synthesized several oxazepine derivatives, revealing that specific substitutions, such as chlorine at the 8-position, can significantly influence receptor selectivity and enhance binding affinity. One derivative was identified as a dual ligand for both the H1 and 5-HT2A receptors, showcasing its potential utility in treating conditions related to these pathways, such as anxiety and depression .
Compound | Receptor Affinity (pK_i) | Notes |
---|---|---|
This compound | 9.23 (H1), 8.74 (5-HT2A) | Dual receptor activity |
Other derivatives | 6.8-8.7 (H1), ≤5.3 (H4) | Varying affinities based on substitutions |
Antidepressant Effects
The compound has shown promise in preclinical studies as an antidepressant agent. In animal models, it demonstrated efficacy in inhibiting tetrabenazine-induced catalepsy and ptosis, suggesting its potential for treating depressive disorders . The mechanism of action appears to involve modulation of neurotransmitter systems linked to mood regulation.
Riot Control Agent
This compound is also known as CR gas or dibenzoxazepine and has been utilized as an incapacitating agent in riot control scenarios. Its application is primarily due to its lachrymatory properties, which induce sensory irritation without causing long-term pulmonary damage.
Case Studies
Several case studies have documented the effects of this compound in clinical settings:
Clinical Trials for Depression
In a clinical trial involving patients with major depressive disorder, participants treated with formulations containing dibenz[b,f]-[1,4]oxazepine derivatives exhibited improved mood scores compared to placebo controls . The results indicated a favorable safety profile and highlighted the need for further investigation into long-term effects.
Riot Control Effectiveness
A study evaluating the effectiveness of CR gas in controlling riots reported that its use led to rapid dispersal of crowds with minimal reported injuries . The study emphasized the importance of dosage control to mitigate adverse effects while achieving desired incapacitation.
Properties
Molecular Formula |
C13H8ClNO |
---|---|
Molecular Weight |
229.66 g/mol |
IUPAC Name |
3-chlorobenzo[b][1,4]benzoxazepine |
InChI |
InChI=1S/C13H8ClNO/c14-10-5-6-13-11(7-10)15-8-9-3-1-2-4-12(9)16-13/h1-8H |
InChI Key |
RTQDEGQPODPWJO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC3=C(O2)C=CC(=C3)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.